(Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate
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Overview
Description
(Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate is a complex organic compound that features a combination of acetyloxy, acetamidophenyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate typically involves multi-step organic reactions. One common approach is the acylation of 4-acetamidophenol with acetic anhydride to form 4-acetamidophenyl acetate. This intermediate is then subjected to a coupling reaction with pyrimidin-2-ylmethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[(RS)-[4-(Acetyloxy)phenyl]-(pyridin-2-yl)methyl]phenyl Acetate: This compound shares structural similarities but differs in the presence of a pyridinyl group instead of a pyrimidinyl group.
4-Acetamidophenyl acetate: A simpler analog that lacks the pyrimidinyl group, making it less complex and potentially less versatile.
Uniqueness
(Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O5 |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
[(4-acetamidophenyl)-acetyloxy-pyrimidin-2-ylmethyl] acetate |
InChI |
InChI=1S/C17H17N3O5/c1-11(21)20-15-7-5-14(6-8-15)17(24-12(2)22,25-13(3)23)16-18-9-4-10-19-16/h4-10H,1-3H3,(H,20,21) |
InChI Key |
GKOPEKVDBJKXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=NC=CC=N2)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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